L-Adenosine

描述

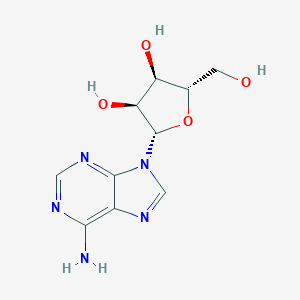

L-腺苷是一种有机化合物,以多种衍生物的形式广泛存在于自然界中。它由一个腺嘌呤分子通过β-N9-糖苷键连接到一个核糖糖分子上。L-腺苷是构成RNA的四种核苷之一,其衍生物脱氧腺苷是构成DNA的成分。 这些核苷对地球上所有的生命都至关重要 .

准备方法

合成路线和反应条件: L-腺苷可以通过多种方法合成,包括化学合成和酶促过程。一种常见的方法是在催化剂存在下,将腺嘌呤与核糖缩合。该反应通常需要酸性或中性pH值,并在升高的温度下进行,以促进糖苷键的形成。

工业生产方法: 在工业环境中,L-腺苷通常通过使用基因工程微生物的发酵过程生产。 这些微生物被设计为过量生产核苷,然后通过一系列色谱技术提取和纯化 .

化学反应分析

反应类型: L-腺苷会发生各种化学反应,包括:

氧化: L-腺苷可以被氧化形成肌苷,这涉及去除一个氨基。

还原: 还原反应可以将L-腺苷转化为相应的脱氧形式,即脱氧腺苷。

取代: 取代反应可以发生在氨基或核糖部分,导致形成各种衍生物。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用硼氢化钠等还原剂。

取代: 取代反应可能涉及在碱性或酸性条件下使用烷基卤化物或酰氯等试剂。

主要产物:

肌苷: 通过氧化形成。

脱氧腺苷: 通过还原形成。

各种衍生物: 通过取代反应形成.

科学研究应用

Cardiovascular Health

L-Adenosine is widely used in cardiology, particularly for its vasodilatory effects . It is employed in myocardial perfusion imaging to assess coronary artery disease by inducing stress on the heart without physical exertion. This is crucial for patients unable to perform exercise-based stress tests. Adenosine acts as a therapeutic agent for supraventricular tachycardia (SVT), helping to restore normal heart rhythm by slowing conduction through the atrioventricular node .

Cancer Research

Recent studies have highlighted the role of this compound in cancer biology. It has been shown to induce apoptosis (programmed cell death) in cancer cells, such as HepG2 liver cancer cells, through mechanisms involving caspase activation . The effective concentration for inhibiting cell growth was identified at 3 mmol/L, demonstrating a time- and dose-dependent relationship . This property positions this compound as a potential candidate for cancer therapies.

Neurological Disorders

Adenosine receptors are implicated in various neurological conditions. Research indicates that modulating adenosine signaling may offer therapeutic benefits in disorders such as Parkinson's disease and epilepsy. Its neuroprotective properties suggest that it could help in reducing neuronal damage during ischemic events .

Plant Growth Regulation

This compound has been studied for its effects on plant growth and development. In controlled environment studies, it was found to enhance the growth rate of rice seedlings significantly, suggesting its potential as a plant growth regulator . The mechanism appears to involve changes in membrane potentials and ion release from cell walls, which may initiate metabolic pathways conducive to growth.

| Study | Plant Type | Concentration | Growth Increase |

|---|---|---|---|

| Ries et al., 1990 | Rice | 100 μg L⁻¹ | Significant increase in dry weight |

Role in Cellular Processes

This compound is integral to cellular metabolism and energy transfer as part of ATP (adenosine triphosphate) synthesis. Its role extends to signaling pathways that regulate various physiological functions, including sleep-wake cycles and immune responses .

Adenosine-Induced Apoptosis in HepG2 Cells

A study demonstrated that treatment with 3 mmol/L this compound resulted in a significant increase in apoptotic cell numbers in HepG2 cells, highlighting its potential application in cancer therapy . The study utilized Hoechst staining and TUNEL assays to quantify apoptosis, showing that adenosine treatment led to marked DNA fragmentation compared to controls.

Myocardial Perfusion Imaging

In clinical settings, this compound is routinely used for pharmacologic stress testing in patients undergoing myocardial perfusion imaging (MPI). A case report illustrated its effectiveness in a patient with a history of myocardial infarction, where adenosine-induced stress revealed critical information about cardiac function .

作用机制

L-腺苷通过与称为腺苷受体 (A1、A2A、A2B 和 A3) 的特定细胞膜受体结合发挥其作用。这些受体与 G 蛋白偶联,并介导各种生理反应。 例如,心脏中 A1 受体的激活会导致心率和传导速度降低,而大脑中 A2A 受体的激活具有神经保护作用 .

类似化合物:

肌苷: 与 L-腺苷相似,但缺少一个氨基。

脱氧腺苷: L-腺苷的脱氧形式,核糖上缺少一个羟基。

单磷酸腺苷 (AMP): L-腺苷的磷酸化形式。

独特性: L-腺苷因其作为RNA基本组成部分的作用及其参与各种生化过程而独一无二。 它能够与多种受体亚型结合并介导不同的生理效应,使其区别于其他核苷 .

相似化合物的比较

Inosine: Similar to L-Adenosine but lacks an amino group.

Deoxyadenosine: The deoxy form of this compound, lacking a hydroxyl group on the ribose.

Adenosine Monophosphate (AMP): A phosphorylated form of this compound.

Uniqueness: this compound is unique due to its role as a fundamental building block of RNA and its involvement in various biochemical processes. Its ability to bind to multiple receptor subtypes and mediate diverse physiological effects sets it apart from other nucleosides .

生物活性

L-Adenosine, a naturally occurring nucleoside, plays a crucial role in various biological processes. Its biological activity is primarily mediated through its interaction with specific adenosine receptors (A1, A2A, A2B, and A3), which are distributed throughout the body, including the heart, brain, and immune system. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exerts its effects by binding to adenosine receptors, leading to various intracellular responses:

- A1 Receptors : Activation results in decreased heart rate and reduced neurotransmitter release. It plays a role in cardioprotection during ischemia.

- A2A Receptors : Involved in vasodilation and inhibition of platelet aggregation. They also modulate neurotransmitter release in the brain.

- A2B Receptors : These receptors influence metabolic processes and have been implicated in sleep regulation.

- A3 Receptors : Primarily involved in anti-inflammatory responses and protection against cellular damage.

Biological Effects

This compound has diverse biological effects that can be categorized as follows:

- Cardiovascular Effects : this compound is known for its cardioprotective properties. It induces vasodilation and can reduce myocardial oxygen consumption. Studies show that adenosine administration can lead to atrial fibrillation (AF) in susceptible patients, indicating its complex role in cardiac rhythm regulation .

- Neurological Effects : In the central nervous system, this compound modulates neuronal excitability and has been shown to promote sleep by activating astrocytic A2B receptors. Research indicates that adenosine increases glucose consumption and glycolytic rates in astrocytes, facilitating lactate release during neuronal activity .

- Immunomodulatory Effects : this compound modulates immune responses by influencing T-cell activation and promoting anti-inflammatory pathways. It has been shown to inhibit the release of pro-inflammatory cytokines .

Therapeutic Applications

This compound's biological activity has led to its exploration in various therapeutic contexts:

- Cardiovascular Disease : Adenosine is used clinically as an antiarrhythmic agent for supraventricular tachycardia. Its ability to induce transient bradycardia can help restore normal heart rhythm .

- Neurological Disorders : Due to its neuroprotective properties, this compound is being investigated for potential use in conditions like epilepsy and neurodegenerative diseases. Its role in sleep regulation also suggests applications in sleep disorders .

- Cancer Therapy : Research indicates that this compound may play a role in tumor progression through its immunosuppressive effects. Targeting adenosine signaling pathways is being studied as a strategy for cancer immunotherapy .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Cardiac Arrhythmias : A study found that adenosine administration led to AF or flutter in 12% of patients with supraventricular tachycardia, demonstrating its arrhythmogenic potential .

- Neuroprotection : Research showed that activation of A2B receptors by adenosine increased lactate release from astrocytes during neuronal activity, suggesting a mechanism for neuroprotection during metabolic stress .

- Immunomodulation : A recent review emphasized the role of adenosine in modulating immune responses, particularly its capacity to inhibit T-cell proliferation and cytokine production .

Data Tables

属性

IUPAC Name |

(2S,3S,4R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-DEGSGYPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-adenosine?

A1: this compound shares the same molecular formula and weight as its D-enantiomer, which is C10H13N5O4 and 267.24 g/mol, respectively.

Q2: How does this compound interact with adenosine receptors compared to D-adenosine?

A2: Research suggests that this compound exhibits weaker binding to adenosine receptors compared to D-adenosine. Docking calculations showed that this compound binding to S-adenosyl-L-homocysteine (AdoHcy) hydrolase is energetically less favorable and less specific than D-adenosine binding. [] Additionally, this compound showed no inhibitory effect on contractions of the guinea pig bladder, unlike D-adenosine which is known to have an inhibitory effect. []

Q3: Does this compound act as a substrate for any enzymes involved in adenosine metabolism?

A3: While this compound is not a substrate for mammalian adenosine kinase or adenosine deaminase, it is deaminated by Plasmodium falciparum adenosine deaminase (PfADA) and serves as a substrate for human deoxycytidine kinase. [, ] Interestingly, human deoxycytidine kinase exhibits an unusual preference for L-enantiomers of 2′,3′-dideoxyadenosine and 2′,3′-didehydro-2′,3′-dideoxyadenosine over their D- counterparts. []

Q4: How does the interaction of this compound with human deoxycytidine kinase compare to that of D-adenosine?

A4: this compound, along with other L-nucleoside analogues, acts as a substrate for human deoxycytidine kinase, demonstrating a lack of enantioselectivity for this enzyme. This implies that both L- and D- adenosine can be phosphorylated by human deoxycytidine kinase. [, ]

Q5: Does this compound exhibit any pharmacological activity?

A5: While generally less active than D-adenosine, this compound and its derivatives demonstrate some pharmacological activity. For instance, L-adenylyl 5′-(β, γ-methylene)-diphosphonate (L-AMP-PCP) contracts the guinea pig bladder more potently than its D-enantiomer, AMP-PCP, and is also resistant to degradation. [, ]

Q6: Are there potential applications for this compound in treating diseases?

A6: The unique interactions of this compound and its derivatives with certain enzymes, such as Plasmodium falciparum adenosine deaminase (PfADA) and human deoxycytidine kinase, make them potential candidates for further investigation in the context of malaria and viral infections, respectively. [, , ]

Q7: What is the significance of the interaction between this compound and the Plasmodium falciparum nucleoside transporter (PfNT1)?

A7: Plasmodium falciparum, the parasite responsible for malaria, relies on purine salvage from its host. The parasite's nucleoside transporter, PfNT1, exhibits the unusual ability to transport this compound. [] This characteristic makes PfNT1 a potential target for antimalarial drug development, as inhibiting this compound transport could disrupt purine acquisition and impact parasite survival.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。